molecular formula C8H17N3O2 B1453525 2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide CAS No. 1158122-43-0

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide

Cat. No. B1453525
M. Wt: 187.24 g/mol
InChI Key: GYQHMOODIBYUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.



Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It may include the compound’s reactivity, the conditions needed for reactions to occur, and the products formed.



Physical And Chemical Properties Analysis

This includes the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

  • 2-(2,2-dimethylmorpholin-4-yl)ethan-1-ol

    • Application: This compound is used in chemical synthesis .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of its use in chemical synthesis are not specified in the source .
  • 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives

    • Application: These derivatives have been synthesized and characterized for their in vitro antibacterial evaluation .
    • Method: The compounds were synthesized and characterized using various spectral techniques .
    • Results: The results show that quinazoline derivatives containing thiazole ring 2a and 2b exhibit good antibacterial activity .

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions that should be taken when handling the compound.


Future Directions

This could include potential applications of the compound, areas of research that could be explored, and ways the compound’s synthesis could be improved.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it’s best to consult scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use search engines like Google Scholar to find relevant papers. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-8(2)6-11(3-4-13-8)5-7(9)10-12/h12H,3-6H2,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQHMOODIBYUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CC(=NO)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CCO1)C/C(=N/O)/N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide
Reactant of Route 2
Reactant of Route 2
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide
Reactant of Route 3
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide
Reactant of Route 4
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide
Reactant of Route 5
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide
Reactant of Route 6
2-(2,2-dimethylmorpholin-4-yl)-N'-hydroxyethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.